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Clinical Application Notes

The table below summarizes key clinical trial findings for pamiparib-based therapies in ovarian cancer.

Trial / Patient . Key Efficacy Key Safety
Phase . Intervention . L
Study Population Findings Findings

| POST-PARPi [1] | Ib/IT | Platinum-resistant ovarian cancer, prior PARPi treatment (n=29) | Pamiparib +
Surufatinib | « 6-month PFS rate: 46.7% < Median OS: 14.7 months * ORR: 6.9% < DCR: 69% | Most
frequent Grade 3/4 TRAEs: « Thrombocytopenia (20.7%) * Anemia (17.2%) * Neutropenia (13.8%) | | AI-

Guided Combination (Preclinical) [2] | Preclinical | Ovarian cancer cell lines (A2780) & xenograft models

| Pamiparib + Anlotinib | * Synergistic inhibition of cell proliferation, migration, and stemness * Mechanism:

Inhibition of PI3K/Akt signaling pathway | Not the primary focus of the study; combination was tolerated in

vivo. |

Detailed Experimental Protocols

Clinical Protocol: Pamiparib with Surufatinib in Platinum-
Resistant Disease
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This protocol is based on the POST-PARPI trial for patients with PARP-pretreated, platinum-resistant ovarian

cancer [1].

Patient Selection:

o Inclusion Criteria: Histologically confirmed platinum-resistant ovarian, fallopian tube, or
primary peritoneal cancer. Documented disease progression on or after prior PARP inhibitor
treatment. Measurable disease per RECIST 1.1.

o Key Exclusion Criteria: Inability to tolerate the combination therapy.

Dosing and Schedule:

o Pamiparib: 40 mg, administered orally, twice daily.
o Surufatinib: 250 mg, administered orally, once daily.
o Treatment is given in continuous 21-day cycles.

Dose Modification Rules:

o The protocol allows for dose interruptions and reductions for managing toxicities.
o No dose-limiting toxicities were reported at the described dose in the phase Ib portion of the
study [1].

Efficacy Assessment:

o Primary Endpoint: 6-month Progression-Free Survival (PFS) rate.

o Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease
Control Rate (DCR).

o Tumor Assessment: Imaging (e.g., CT scans) performed at baseline and then every 6-9
weeks, assessed per RECIST 1.1.

e Exploratory Biomarker Analysis:

o ctDNA Monitoring: Collect plasma samples at baseline and serially during treatment (e.g., Day
1 of Cycle 3 and Cycle 7).

o Analysis: Use the Liquid Biopsy Response Assessment Criteria for Solid Tumors. A ctDNA
partial response is defined as a decrease in ctDNA concentration and is associated with
significantly longer PFS [1].

Preclinical Protocol: Synergistic Combination with Anlotinib
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This protocol is derived from a study that used Al and metabolomics to discover a synergistic combination

for ovarian cancer treatment [2].

e In Vitro Assays:

o Cell Culture: Use human ovarian cancer cell lines (e.g., A2780).
o Treatment Groups: Vehicle control, pamiparib alone, anlotinib alone, and the combination of
pamiparib and anlotinib.
o Viability and Proliferation: Assessed using MTT assay and colony formation assay.
o Apoptosis: Quantified using Annexin V/PI double staining followed by flow cytometry.
o Migration and Invasion: Evaluated using scratch (wound healing) assay and Transwell
invasion assay.
o Cancer Stemness:
= Tumorsphere Assay: Culture cells in ultra-low attachment plates with serum-free
medium to assess tumorsphere formation capability.
= Limiting Dilution Assay: Quantify cancer stem cell frequency in vitro.

e In Vivo Efficacy Study:

[¢]

Animal Model: Female nude mice subcutaneously injected with ovarian cancer cells (A2780).

[e]

Dosing: Once tumor volume reaches ~100 mm3, randomly assign mice to treatment groups.
Administration: Administer drugs daily via oral gavage for a set period (e.g., 3 weeks).
Tumor Monitoring: Measure tumor volume and body weight regularly.

o

o

e Mechanistic Investigation:

o Western Blotting: Analyze protein expression from treated cells or tumor tissues. Key proteins
include p-PI3K, p-Akt, Bcl-2, Bax, and HIF1-a to confirm pathway inhibition [2].

o Untargeted Metabolomics: Use liquid chromatography-mass spectrometry (LC-MS) to profile
metabolites and identify altered metabolic pathways in response to treatment.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of pamiparib and anlotinib in ovarian

cancer cells, integrating DNA damage and signaling pathway inhibition.
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Diagram: Synergistic Mechanism of Pamiparib and Anlotinib. This model shows how pamiparib induces
DNA damage through PARP trapping while anlotinib concurrently inhibits pro-survival PI3K/Akt signaling
and angiogenesis. This dual assault promotes apoptosis and reduces cancer stemness, leading to synergistic

antitumor activity [2].

Key Insights for Research & Development

e Overcoming PARPi Resistance: The combination of pamiparib with anti-angiogenic TKIs like
surufatinib or anlotinib represents a promising strategy for overcoming acquired resistance to prior
PARP inhibitor therapy [2] [1].

e Biomarker-Driven Enrichment: Circulating tumor DNA (ctDNA) shows promise as a dynamic
biomarker for predicting patient response. A decrease in ctDNA concentration (ctDNA partial
response) early during treatment was significantly correlated with longer progression-free survival [1].

e Targeting Cancer Stem Cells (CSCs): Preclinical data suggests that the combination of pamiparib
and anlotinib can target cancer stem cells by suppressing the PI3K/Akt pathway, which is crucial for
overcoming drug resistance and preventing recurrence [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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maintenance-therapy-ovarian-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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